(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This typically involves multiple steps, each with its own reactants, products, and conditions .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include reactions where the compound is a reactant (used to create other substances) or a product (created from other substances) .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Photodynamic Therapy Applications
The compound's relevance in scientific research notably aligns with the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. For example, a study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, demonstrating properties useful for PDT. These derivatives showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Several research efforts have been dedicated to synthesizing thiazolidinone derivatives and evaluating their antimicrobial activities. For instance, the synthesis of thiazoles and their fused derivatives revealed in vitro antimicrobial activity against bacterial and fungal isolates, showcasing the potential of such compounds in combating microbial diseases (Wardkhan, Youssef, Hamed, & Ouf, 2008). Another study on the synthesis of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, which also showed considerable anticonvulsant activity, indicates the broad applicability of these compounds beyond antimicrobial purposes (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-31-21-10-5-7-19(17-21)18-22-24(30)28(25(32)33-22)12-6-11-23(29)27-15-13-26(14-16-27)20-8-3-2-4-9-20/h2-5,7-10,17-18H,6,11-16H2,1H3/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBNUOMWGUQDN-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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